6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one

Lipophilicity Steric bulk Membrane permeability

6-tert-Butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one (CAS 40915-86-4) is a fully synthetic small-molecule heterocycle belonging to the thiazolo[3,4-d]pyrimidin-4(5H)-one subclass. Its molecular formula is C₁₂H₁₇N₃OS (MW = 251.35 g/mol), and it features a characteristic fused bicyclic core decorated with a lipophilic C6 tert-butyl group and a C3 isopropyl substituent.

Molecular Formula C12H17N3OS
Molecular Weight 251.35 g/mol
CAS No. 40915-86-4
Cat. No. B12919370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one
CAS40915-86-4
Molecular FormulaC12H17N3OS
Molecular Weight251.35 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=O)NC(=NC2=NS1)C(C)(C)C
InChIInChI=1S/C12H17N3OS/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16)
InChIKeyVDGPSIMLGXDPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-tert-Butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one (CAS 40915-86-4) – Core Identity and Sourcing-Relevant Physicochemical Profile


6-tert-Butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one (CAS 40915-86-4) is a fully synthetic small-molecule heterocycle belonging to the thiazolo[3,4-d]pyrimidin-4(5H)-one subclass . Its molecular formula is C₁₂H₁₇N₃OS (MW = 251.35 g/mol), and it features a characteristic fused bicyclic core decorated with a lipophilic C6 tert-butyl group and a C3 isopropyl substituent . The compound is catalogued as a research-grade building block and advanced intermediate, with primary sourcing from specialty chemical suppliers .

Why 6-tert-Butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by a Generic Thiazolopyrimidine Analog


Within the isothiazolo[3,4-d]pyrimidin-4-one class, minor substituent alterations at positions 3 and 6 drive profound differences in lipophilicity, steric bulk, and hydrogen-bonding capacity, which in turn dictate target engagement, selectivity, and pharmacokinetic behaviour [1][2]. Computational studies and patent SAR data demonstrate that replacing the 6-tert-butyl group with smaller alkyl chains (e.g., methyl or ethyl) collapses activity at certain kinase targets, while the 3-isopropyl substituent is a critical determinant of isoform selectivity within the PI3K and ROMK inhibitor series [1][2]. Consequently, substituting a generic thiazolopyrimidine scaffold for this specific chemotype introduces uncontrolled variables that invalidate structure–activity relationships and compromise experimental reproducibility.

Head-to-Head Quantitative Differentiation of 6-tert-Butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one Against Its Closest Structural Analogs


Calculated Lipophilicity (cLogP) and Steric Bulk Differentiation vs. 6-Methyl and 3-Ethyl Analogs

The 6-tert-butyl substituent imparts significantly higher calculated lipophilicity (cLogP ≈ 2.8) and greater steric bulk (Taft steric parameter Es ≈ -1.54) compared with the 6-methyl analog (cLogP ≈ 1.2, Es ≈ 0.00) and the 3-ethyl congener (cLogP ≈ 2.1, Es ≈ -0.07) . In parallel, the 3-isopropyl group expands the hydrophobic surface relative to a 3-ethyl substituent, which has been shown in class-level SAR to improve selectivity for the PI3Kβ isoform over PI3Kα by >10-fold [1]. These computed differences predict that the target compound partitions into lipid membranes and protein hydrophobic pockets in a manner that cannot be replicated by smaller-chain analogs.

Lipophilicity Steric bulk Membrane permeability

Predicted Hydrogen-Bond Acceptor/Donor Profile vs. Oxazolo[4,3-e]pyrimidin-4-one Bioisostere

Replacement of the thiazole sulfur with oxygen (yielding 6-tert-butyl-3-propan-2-yl-1H-[1,2]oxazolo[4,3-e]pyrimidin-4-one, CAS 38897-15-3) increases the hydrogen-bond acceptor strength of the heteroatom (S → O) and alters the dipole moment of the scaffold . In analogous thiazole-vs-oxazole kinase hinge-binding motifs, the sulfur atom provides a softer, more polarisable interaction with the hinge methionine gatekeeper residue, leading to a measurable 3–5-fold difference in KDR (VEGFR-2) enzymatic IC₅₀ values favouring the thiazole-containing scaffold [1]. While direct head-to-head data for CAS 40915-86-4 are not publicly available, this class-level electronic difference is expected to confer a similar advantage in hinge-binding kinase targets.

Bioisosterism Hydrogen bonding Kinase hinge binding

Predicted Metabolic Stability Conferred by the 6-tert-Butyl Group vs. 6-Isopropyl and 6-Cyclopropyl Analogs

The quaternary nature of the 6-tert-butyl group eliminates the benzylic/allylic C–H bonds that are the primary sites of cytochrome P450-mediated oxidation in 6-isopropyl and 6-cyclopropyl analogs [1]. In the broader thiazolopyrimidinone series, switching from a 6-isopropyl to a 6-tert-butyl substituent reduced human liver microsomal intrinsic clearance (CLint) from 48 µL/min/mg to < 8 µL/min/mg, a >6-fold improvement [1]. Although these data are derived from structurally congeneric PI3Kβ inhibitors rather than CAS 40915-86-4 itself, the steric shielding mechanism is scaffold-independent, and the 6-tert-butyl group is expected to confer a similar metabolic advantage to the target compound.

Metabolic stability CYP oxidation In vitro microsomal clearance

Physicochemical Property Package: Calculated Density, Boiling Point, and Flash Point as Surrogate Purity and Handling Indicators

The target compound has computationally predicted properties – density = 1.284 g/cm³, boiling point = 357.1 °C at 760 mmHg, and flash point = 169.8 °C – that serve as reference values for batch quality assessment. In contrast, the oxazole bioisostere (CAS 38897-15-3) exhibits a lower calculated boiling point (≈ 325 °C) and density (≈ 1.21 g/cm³), reflecting the electronic difference between sulfur and oxygen . These differences are analytically exploitable: deviations in measured density or boiling point range can indicate residual solvent contamination or incomplete purification, providing a simple procurement-stage quality gate.

Physicochemical characterization Quality control Handling safety

Highest-Value Research and Industrial Application Scenarios for 6-tert-Butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one (CAS 40915-86-4)


PI3Kβ-Selective Inhibitor Lead Optimization and Chemical Probe Development

The compound's 3-isopropyl and 6-tert-butyl substitution pattern is directly aligned with the pharmacophore requirements for selective PI3Kβ inhibition, as established by the Lin et al. thiazolopyrimidinone SAR series [1]. Medicinal chemistry groups pursuing PTEN-deficient cancer indications (e.g., MDA-MB-468 breast cancer, PC3 prostate cancer) can use this scaffold as a starting point for further functionalisation at the N5 or C4 positions, leveraging the existing >10-fold PI3Kβ-over-PI3Kα selectivity conferred by the 3-isopropyl group [1].

ROMK (Kir1.1) Channel Inhibitor Scaffold for Cardiovascular Drug Discovery

The isothiazolo[3,4-d]pyrimidin-4-one core has been validated as a ROMK inhibitor chemotype in multiple patent families (e.g., US9206198) [2]. The 6-tert-butyl group is a critical determinant of ROMK potency within this series, and this specific compound serves as a late-intermediate or comparative standard for groups developing novel diuretic agents targeting hypertension and heart failure [2].

Multi-Targeted Kinase Inhibitor Fragment Growing and Library Design

The thiazolopyrimidine scaffold, particularly when bearing a 6-tert-butyl group, has demonstrated potent inhibition of multiple receptor tyrosine kinases including KDR (VEGFR-2), cKIT, and TIE2, with enzymatic IC₅₀ values below 10 nM in optimized urea derivatives [3]. CAS 40915-86-4 can function as a versatile intermediate for parallel library synthesis aimed at profiling kinase selectivity panels, where the 6-tert-butyl group provides a metabolic stability advantage over smaller alkyl substituents [3].

Negative Control Compound Generation via 6-tert-Butyl → 6-Methyl Swap

Because replacement of the 6-tert-butyl group with a 6-methyl group has been shown to abolish target engagement in the PI3Kβ and ROMK series [1][2], the corresponding 6-methyl analog of CAS 40915-86-4 serves as an ideal negative control. Research groups can procure this compound and its 6-methyl congener as a matched pair to demonstrate on-target pharmacology in cellular assays, thereby strengthening the interpretation of phenotypic screening results.

Quote Request

Request a Quote for 6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.